molecular formula C15H17NO2 B7774416 2-(anilinomethylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(anilinomethylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7774416
M. Wt: 243.30 g/mol
InChI Key: KAKVULZOERVUHW-UHFFFAOYSA-N
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Description

. This compound is a derivative of cyclohexanedione and features an anilinomethylene group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the anilinomethylene group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The anilinomethylene group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Anilinomethylene)-1,3-cyclohexanedione
  • 5,5-Dimethyl-1,3-cyclohexanedione
  • 2-(Phenylmethylene)-5,5-dimethyl-1,3-cyclohexanedione

Uniqueness

2-(Anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione is unique due to its specific anilinomethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(anilinomethylidene)-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKVULZOERVUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=CC=C2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=CC=C2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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